Predicted Lipophilicity (XLogP3) Advantage Over the N-Ethylpiperazine Analog: Implications for Membrane Permeability and CNS Exposure
The target compound bearing a 2-fluorophenyl substituent exhibits a predicted XLogP3 of approximately 3.1, compared with ~1.5 for the N-ethylpiperazine analog (CAS 860611-72-9) [1]. This ~1.6 log-unit increase corresponds to a roughly 40-fold higher theoretical octanol-water partition coefficient, placing the compound in the lipophilicity range generally considered favorable for passive membrane permeation and blood-brain barrier penetration (optimal CNS drug-like logP ≈ 2–4) while the ethyl analog falls below this window [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~3.1 (PubChem computed); logP ~2.9 (MolBic predicted) |
| Comparator Or Baseline | CAS 860611-72-9 (N-ethylpiperazine analog): predicted logP ~1.5–1.51 (ChemSpider ACD/Labs) |
| Quantified Difference | Δ ~1.5–1.6 log units (~40-fold theoretical difference in Kow) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem; ACD/Labs Percepta; MolBic computational platform) |
Why This Matters
For procurement in CNS-focused discovery programs, this predicted ~40-fold lipophilicity differential can dictate whether a compound is empirically CNS-penetrant or peripherally restricted, making the two analogs non-interchangeable for neuroscience applications.
- [1] MolBic (IDRBLab). Compound Information: CP0439595. Predicted logP = 2.9 for compound with formula C20H21FN4O4. https://molbic.idrblab.net/ (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 24532923 (isobaric analog, same formula C20H21FN4O4). XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
